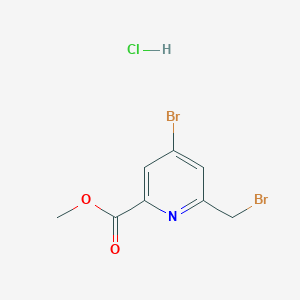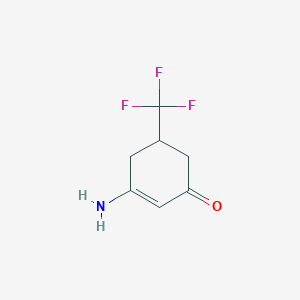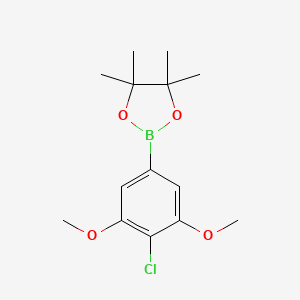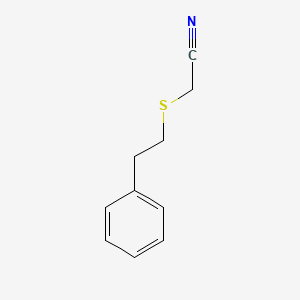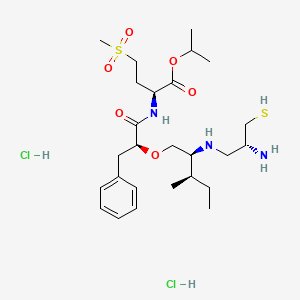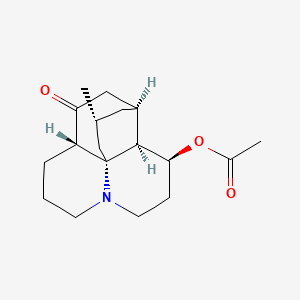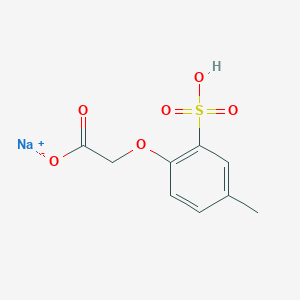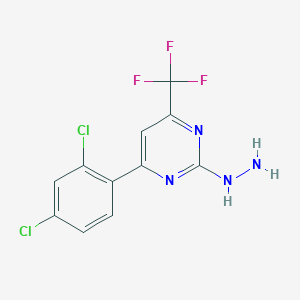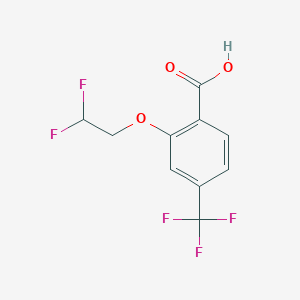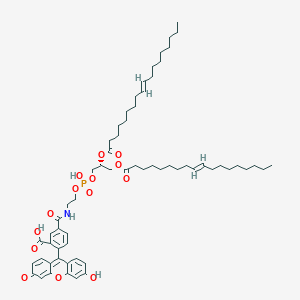
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a fluorescently labeled phospholipid derivative. This compound is widely used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which make it an excellent probe for studying membrane dynamics and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the conjugation of fluorescein-5-carbonyl chloride with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Esterification: Involves the reaction with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Amidation: Involves the reaction with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include various fluorescently labeled derivatives that can be used for different biochemical applications.
Aplicaciones Científicas De Investigación
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study lipid bilayer dynamics and interactions.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane-associated processes.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Industry: Applied in the development of biosensors and diagnostic assays due to its fluorescent properties.
Mecanismo De Acción
The compound exerts its effects through its integration into lipid bilayers, where it acts as a fluorescent probe. The fluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing researchers to visualize and study membrane dynamics. The molecular targets include lipid molecules within the bilayer, and the pathways involved are related to membrane fluidity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein-5-isothiocyanate (FITC): Another fluorescent probe used for labeling proteins and other biomolecules.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid commonly used in liposome formulations.
N-(Fluorescein-5-carbonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar compound with different fatty acid chains.
Uniqueness
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is unique due to its combination of a fluorescent moiety and a phospholipid structure, which allows it to integrate into lipid bilayers and serve as a versatile probe for studying membrane dynamics.
Propiedades
Fórmula molecular |
C62H88NO14P |
|---|---|
Peso molecular |
1102.3 g/mol |
Nombre IUPAC |
5-[2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C62H88NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)73-46-51(76-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-75-78(71,72)74-42-41-63-61(68)48-35-38-52(55(43-48)62(69)70)60-53-39-36-49(64)44-56(53)77-57-45-50(65)37-40-54(57)60/h17-20,35-40,43-45,51,64H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,69,70)(H,71,72)/b19-17+,20-18+/t51-/m1/s1 |
Clave InChI |
FDMHSBDQHQOSAH-YQAYVEMKSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
